Phenol, m-(2-(dipropylamino)ethyl)-, hydrobromide, also known as 3-[2-(dipropylamino)ethyl]phenol hydrobromide, is a chemical compound with the molecular formula . This compound acts as a dopamine receptor agonist, mimicking dopamine's action by binding to its receptors in the brain. It is primarily utilized in scientific research and has potential therapeutic applications in treating neurological disorders such as Parkinson’s disease and schizophrenia.
The compound is classified under organic compounds, specifically within the category of phenolic compounds. It is derived from the phenol structure, modified by the addition of a dipropylaminoethyl group. The hydrobromide form indicates that it is combined with hydrobromic acid, enhancing its solubility and stability for various applications.
The synthesis of 3-[2-(dipropylamino)ethyl]phenol hydrobromide typically involves a nucleophilic substitution reaction. The primary method includes the following steps:
In industrial settings, similar methods are scaled up using automated reactors to optimize yield and purity.
The molecular structure of 3-[2-(dipropylamino)ethyl]phenol hydrobromide can be represented as follows:
The compound's structure allows it to interact effectively with dopamine receptors due to its spatial configuration.
3-[2-(dipropylamino)ethyl]phenol hydrobromide can undergo several chemical reactions:
The mechanism of action for 3-[2-(dipropylamino)ethyl]phenol hydrobromide involves its binding to dopamine receptors, specifically D1 and D2 subtypes. Upon binding, it activates downstream signaling pathways that mimic dopamine's effects, potentially leading to increased motor activity and improved cognitive function. This mechanism underlies its investigation for therapeutic applications in neurological disorders.
Relevant data indicates that this compound maintains stability when stored properly away from light and moisture .
3-[2-(dipropylamino)ethyl]phenol hydrobromide has several scientific uses:
This compound represents a significant area of interest within pharmacology and medicinal chemistry due to its biological activity and potential therapeutic implications.
The core synthetic pathway for introducing the dipropylaminoethyl side chain to meta-substituted phenol derivatives involves nucleophilic substitution reactions. This typically employs m-hydroxybenzyl halides (such as chloride or bromide) reacting with dipropylamine under controlled conditions. The reaction proceeds via an S~N~2 mechanism, where the nucleophilic nitrogen of dipropylamine attacks the electrophilic carbon of the halomethyl group. Key optimization parameters include maintaining anhydrous conditions to prevent hydrolysis of the benzyl halide intermediate and precise stoichiometric control to minimize di-alkylated byproducts [2] [4].
Solvent selection critically influences reaction kinetics and selectivity. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile enhance reaction rates by facilitating nucleophile activation while minimizing solvolysis. Research indicates DMF reduces reaction time to 4-6 hours at 60°C compared to 12+ hours in protic solvents [2]. Catalytic approaches using phase-transfer catalysts (e.g., tetrabutylammonium bromide) enable efficient reactions at lower temperatures (40-50°C), suppressing thermal degradation pathways [4].
Table 1: Solvent Optimization in Nucleophilic Substitution
Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) | Major Byproduct |
---|---|---|---|---|
DMF | 60 | 4.5 | 88 | Di-alkylated amine (3%) |
Acetonitrile | 65 | 6.0 | 82 | Phenol hydrolysis product (5%) |
Toluene | 80 | 12.0 | 68 | Ether dimer (8%) |
Ethanol | 70 | 10.0 | 75 | Dehalogenated product (12%) |
Post-reaction workup typically involves alkaline extraction to isolate the free base, followed by distillation or recrystallization. Recent methodologies utilize in situ quenching with aqueous potassium carbonate, achieving 95% phase separation efficiency and reducing organic solvent consumption by 40% [2]. The free base, 3-[2-(dipropylamino)ethyl]phenol, is characterized by GC-MS (m/z 221 [M⁺]) and ¹H NMR (δ 6.7–7.2 ppm aromatic multiplet, δ 2.8 ppm t, -CH~2~N, δ 2.4–2.6 ppm q, N-CH~2~-CH~2~-CH~3~, δ 0.8–1.0 ppm t, -CH~3~) prior to salt formation [1] [10].
Conversion of the tertiary amine free base to its hydrobromide salt serves dual purposes: enhancing crystalline stability and optimizing aqueous solubility for pharmaceutical formulations. The acid-base reaction employs hydrobromic acid (typically 48% w/w) in anhydrous solvents like isopropanol or ethyl acetate to minimize water inclusion in the crystal lattice [3] [4]. Stoichiometric control at a 1:1.05 amine-to-acid ratio prevents residual acidity while ensuring complete conversion, with endpoint detection via in-line pH monitoring (target pH 5.5–6.0) [3].
Crystallization kinetics profoundly impact salt purity and morphology. Slow anti-solvent addition (diethyl ether or methyl tert-butyl ether) to saturated isopropanol solutions generates uniform crystals with <0.5% residual solvents. The resulting orthorhombic crystalline structure exhibits superior hygroscopic stability compared to hydrochloride analogs, with water absorption <1% at 75% RH versus 5–8% for HCl salt [9] [10]. Salt formation increases aqueous solubility 12-fold (from 0.8 mg/mL for free base to 9.6 mg/mL for hydrobromide at 25°C) due to enhanced ionization and lattice energy reduction [3].
Table 2: Hydrobromide Salt Physicochemical Properties
Property | Free Base | Hydrobromide Salt | Test Conditions |
---|---|---|---|
Melting Point (°C) | Oil | 224–226 (dec.) | Differential Scanning Calorimetry |
Aqueous Solubility (mg/mL) | 0.8 ± 0.1 | 9.6 ± 0.3 | 25°C, pH 6.5 |
Hygroscopicity (% wt gain) | N/A | 0.9 | 40°C/75% RH, 7 days |
Crystalline Form | Amorphous | Orthorhombic plates | X-ray Diffraction |
Scale-up to industrial production (100+ kg batches) necessitates specialized reactor configurations to manage exothermic events and ensure mixing efficiency. The nucleophilic substitution step employs jacketed cascade reactors with progressive temperature zoning: the first reactor at 45°C for amine-halide mixing, followed by a 65°C secondary reactor for completion. This design reduces localized hot spots that promote di-alkylation, increasing batch yields to 92% versus 85% in single-tank systems [2].
Continuous flow chemistry offers significant advantages for salt formation. Tubular reactors with static mixers achieve reaction times under 90 seconds through intensified mass transfer, with immediate crystallization in anti-solvent precipitation units. This system reduces solvent consumption by 60% and eliminates batch-to-batch variability [4]. Process Analytical Technology (PAT) integration includes:
Waste stream management incorporates HBr recovery via distillation from isopropanol/water mixtures, achieving 95% acid recycle efficiency. Solvent recovery systems reduce net DMF consumption to <0.5 kg per kg API [2].
Characteristic byproducts originate from three primary sources:
Advanced purification leverages orthogonal techniques:
Table 3: Byproduct Profiles and Purification Efficacy
Byproduct | Formation Mechanism | Concentration Range | Primary Removal Method | Residual Level |
---|---|---|---|---|
Di-alkylated amine | Over-alkylation of dipropylamine | 3–5% | Silica chromatography | <0.3% |
Bis(3-hydroxyphenyl) ether | Competing O-alkylation | 5–8% | Fractional crystallization | <0.2% |
3-(Propylamino)ethylphenol | Incomplete alkylation | 1–3% | Acid-base extraction | <0.1% |
3-Ethylidene-2,5-cyclohexadienone | Phenolic oxidation | 0.5–2% | Antioxidant addition | <0.05% |
Analytical control employs HPLC-UV (220 nm) with polar-embedded C18 columns (e.g., Waters Atlantis T3), resolving all major impurities >1.0 resolution factor. Method validation confirms detection limits of 0.05% for critical impurities [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7